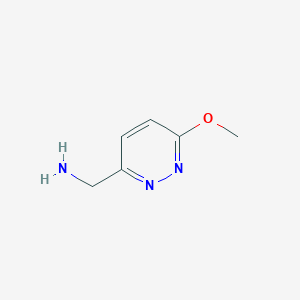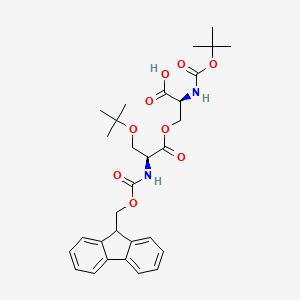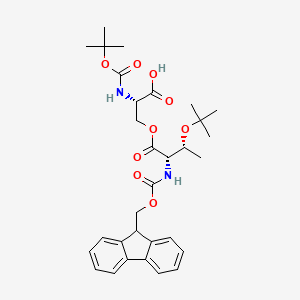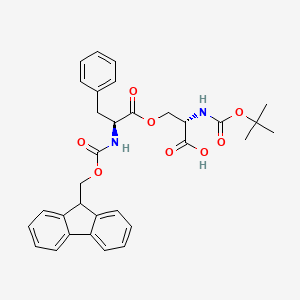
(6-Methoxypyridazin-3-YL)methanamine
Descripción general
Descripción
“(6-Methoxypyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 262295-96-5 . It has a molecular weight of 138.17 and its IUPAC name is (6-methoxy-3-pyridinyl)methylamine . It is typically stored at normal temperatures and is in liquid form .
Molecular Structure Analysis
The molecular formula of “(6-Methoxypyridin-3-YL)methanamine” is C7H10N2O . It has a density of 1.1±0.1 g/cm3 . The exact mass is 138.079315 and it has a LogP value of 0.19 , which indicates its lipophilicity.Physical and Chemical Properties Analysis
“(6-Methoxypyridin-3-YL)methanamine” has a boiling point of 239.3±25.0 °C at 760 mmHg . It has a flash point of 98.6±23.2 °C . The vapour pressure is 0.0±0.5 mmHg at 25°C and it has an index of refraction of 1.536 .Aplicaciones Científicas De Investigación
Antimicrobial Activities
A study on quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized from 4-methoxyaniline, demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains. These compounds, which include derivatives of (6-Methoxypyridazin-3-YL)methanamine, show promise as antimicrobial agents, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Structural Characterization and Protonation
The synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its derivatives have been explored. These compounds show distinct protonation sites and hydrogen bonding patterns, which are critical for developing new pharmaceuticals and materials (Böck et al., 2021).
Selective Receptor Antagonism
Research on 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid has identified it as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound exhibits an excellent in vitro profile and significant unbound fraction in human plasma, indicating potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Crystal Structure and DFT Calculations
The crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid have been thoroughly characterized, providing insights into the molecular geometry, vibrational frequencies, HOMO-LUMO energy gap, and molecular electrostatic potential. This research supports the development of new compounds with improved physical and chemical properties (Alaşalvar et al., 2014).
Liquid Crystalline Behavior and Photophysical Properties
A series of luminescent compounds containing (6-methoxypyridin-4-yl)benzonitriles with bent-core structures were synthesized, showcasing the potential of this compound derivatives in the creation of new materials with specific liquid crystalline phases and blue emitting properties. This research highlights the versatility of this compound in the field of material science (Ahipa et al., 2014).
Safety and Hazards
“(6-Methoxypyridin-3-YL)methanamine” is classified as dangerous with the signal word "Danger" . It has hazard statements H301, H315, H318, and H335 , indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
It is known that many methanamine derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular interactions .
Biochemical Pathways
It’s worth noting that methanamine derivatives have been found to influence various biochemical pathways, depending on their specific chemical structure and the nature of their targets .
Propiedades
IUPAC Name |
(6-methoxypyridazin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJIBQJQYBAKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine](/img/structure/B3309948.png)




![5,7-Dichlorooxazolo[5,4-D]pyrimidine](/img/structure/B3309971.png)

![Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-](/img/structure/B3309991.png)

